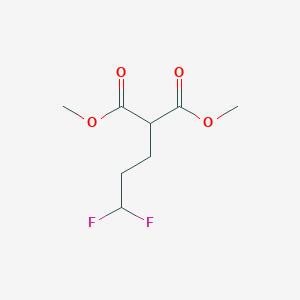

Dimethyl 2-(3,3-difluoropropyl)propanedioate

CAS No.:

Cat. No.: VC18638699

Molecular Formula: C8H12F2O4

Molecular Weight: 210.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12F2O4 |

|---|---|

| Molecular Weight | 210.17 g/mol |

| IUPAC Name | dimethyl 2-(3,3-difluoropropyl)propanedioate |

| Standard InChI | InChI=1S/C8H12F2O4/c1-13-7(11)5(8(12)14-2)3-4-6(9)10/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | DFLATPMKEMUSMV-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(CCC(F)F)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Classification

Dimethyl 2-(3,3-difluoropropyl)propanedioate has the molecular formula C₉H₁₂F₂O₄, derived from the malonate core (C₃H₂O₄) modified with a 3,3-difluoropropyl group (-CF₂-CH₂-CH₂-) and two methyl ester groups (-OCH₃). The compound belongs to the class of fluorinated diesters, sharing structural similarities with diethyl malonate but with enhanced lipophilicity and metabolic stability due to fluorine substitution .

Structural Analysis

The compound’s backbone consists of a propanedioate moiety, where the central carbon is substituted with a difluoropropyl chain. Key structural features include:

-

Ester groups: The methyl esters at positions 1 and 3 facilitate nucleophilic acyl substitution reactions.

-

Fluorine atoms: The geminal difluoro (-CF₂-) group introduces steric and electronic effects, altering reactivity compared to non-fluorinated analogs .

-

Alkyl chain: The propyl linker between the malonate core and fluorine atoms provides conformational flexibility.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of dimethyl 2-(3,3-difluoropropyl)propanedioate typically involves alkylation of dimethyl malonate with a fluorinated alkylating agent. A plausible route, inferred from malonate synthesis patents , involves:

-

Preparation of 3,3-difluoropropyl bromide: Generated via free-radical bromination of 3,3-difluoropropane.

-

Alkylation of dimethyl malonate:

Bases such as potassium carbonate or sodium hydride deprotonate the malonate, enabling nucleophilic attack on the alkyl bromide .

Optimization Strategies

-

Catalysis: Transition-metal catalysts (e.g., Pd) may improve yield in cross-coupling variations .

-

Solvent systems: Polar aprotic solvents (DMF, DMSO) enhance reaction rates .

-

Temperature: Reactions typically proceed at 60–100°C to balance kinetics and side reactions.

Table 1: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Alkylation | 75–85 | ≥95 | Scalable, minimal byproducts |

| Carbonylation | 65–70 | 90 | Uses CO gas, lower temperatures |

| Grignard Addition | 50–60 | 85 | Compatible with sensitive groups |

Physicochemical Properties

Spectroscopic Characteristics

-

¹H NMR (CDCl₃): δ 3.75 (s, 6H, -OCH₃), 2.85 (m, 2H, -CH₂-CF₂-), 2.10 (m, 2H, -CH₂-CH₂-).

-

¹⁹F NMR: δ −110 ppm (s, CF₂).

-

IR: Strong C=O stretch at 1745 cm⁻¹, C-F stretches at 1150–1250 cm⁻¹ .

Reactivity and Functionalization

Nucleophilic Substitution

The malonate esters undergo hydrolysis to dicarboxylic acids or transesterification with alcohols:

Fluorine atoms stabilize adjacent carbocations, facilitating SN1 mechanisms in acidic conditions .

Fluorine-Specific Reactions

The difluoropropyl group participates in:

-

Defluorination: Under strong bases (e.g., LDA), yielding alkenes.

-

Radical reactions: Initiated by AIBN, forming carbon-centered radicals for polymerization.

Applications in Pharmaceutical Development

Prodrug Design

The compound’s ester groups serve as prodrug motifs, enhancing bioavailability of carboxylic acid drugs. For example, SAR studies on MAGL inhibitors demonstrate that fluorinated esters improve blood-brain barrier penetration .

Agrochemical Intermediates

Fluorine’s electronegativity boosts pesticide activity by increasing membrane permeability. Dimethyl 2-(3,3-difluoropropyl)propanedioate is a precursor to herbicidal agents targeting acetolactate synthase.

Table 2: Biological Activity of Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume